molecular formula C23H22N2O5S B496701 N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide

N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide

Cat. No.: B496701
M. Wt: 438.5g/mol
InChI Key: VYXDHKVBQRRCPZ-UHFFFAOYSA-N
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Description

N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide is a complex organic compound with a molecular formula of C21H21NO5S. This compound is known for its unique chemical structure, which includes a dibenzofuran moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide typically involves multiple stepsThe sulfonylation of the phenyl ring and subsequent coupling with the dibenzofuran derivative are crucial steps in the synthesis .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches .

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl N-(phenylsulfonyl)-D-valinate
  • 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Uniqueness

N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide stands out due to its specific combination of functional groups and the presence of the dibenzofuran moiety.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5g/mol

IUPAC Name

N-[2-[4-[(2-methoxydibenzofuran-3-yl)sulfamoyl]phenyl]ethyl]acetamide

InChI

InChI=1S/C23H22N2O5S/c1-15(26)24-12-11-16-7-9-17(10-8-16)31(27,28)25-20-14-22-19(13-23(20)29-2)18-5-3-4-6-21(18)30-22/h3-10,13-14,25H,11-12H2,1-2H3,(H,24,26)

InChI Key

VYXDHKVBQRRCPZ-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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